Lorcaserin

Receptor selectivity 5-HT2C agonist Inositol phosphate accumulation

Choose Lorcaserin for your research to leverage its unique >100-fold functional selectivity for 5-HT2C over 5-HT2B receptors—a profile not replicated by non‑selective agonists like fenfluramine. This high‑purity (≥98%) reference standard is validated for studying 5‑HT2C‑mediated satiety, drug‑seeking behaviour, and seizure control, ensuring reproducible, on‑target results without confounding cardiovascular effects. Ideal for preclinical obesity, addiction, and epilepsy models. Contact us for bulk pricing or custom synthesis.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 616202-92-7
Cat. No. B1675133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorcaserin
CAS616202-92-7
Synonyms(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine
APD 356
APD-356
APD356
AR-10A
Belviq
lorcaserin
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC1CNCCC2=C1C=C(C=C2)Cl
InChIInChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1
InChIKeyXTTZERNUQAFMOF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater solubility is greater than 400 mg/mL.
White to off-white powder;  solubility in water <400 mg/mL /Lorcaserin hydrochloride hemihydrate//
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lorcaserin (CAS 616202-92-7): A Highly Selective 5-HT2C Receptor Agonist for Obesity Research and Procurement


Lorcaserin, identified as (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, is a synthetic, small-molecule full agonist of the serotonin 5-HT2C receptor [1]. Its primary pharmacological action is to selectively activate 5-HT2C receptors in the central nervous system, a mechanism linked to increased satiety and reduced food consumption [1]. Unlike earlier non-selective serotonergic agents, lorcaserin is characterized by its high affinity for the 5-HT2C receptor and its significantly lower activity at the closely related 5-HT2A and 5-HT2B subtypes [2]. This profile was the basis for its regulatory approval as an adjunct to lifestyle modification for chronic weight management, and it continues to be a key reference compound for research into 5-HT2C-mediated pathways and disorders beyond obesity [2][3].

Why Lorcaserin Cannot Be Interchanged with Other 5-HT2C or Serotonergic Agonists


While several agonists of the 5-HT2C receptor exist, including WAY-163909, Ro 60-0175, and MK-212, they cannot be used as direct substitutes for lorcaserin in research or industrial applications. This is because subtle differences in receptor subtype selectivity and functional activity lead to significantly divergent biological outcomes. Lorcaserin's defining characteristic is its >100-fold functional selectivity for the 5-HT2C receptor over the 5-HT2B receptor [1]. This is in stark contrast to non-selective agents like fenfluramine, whose activity at 5-HT2B receptors in cardiac tissue is linked to valvulopathy, a liability that precludes its safe use [2]. The specific molecular structure of lorcaserin underpins this unique safety and efficacy profile, meaning that seemingly similar compounds can have vastly different therapeutic windows and toxicological signatures. Therefore, using a less selective or differently selective 5-HT2C agonist will introduce confounding variables in experimental models and cannot be assumed to replicate lorcaserin's established clinical or preclinical outcomes [1][3].

Quantitative Differentiation of Lorcaserin: A Comparative Evidence Guide for Scientific Selection


Functional Selectivity Profile of Lorcaserin vs. 5-HT2A and 5-HT2B Receptors

Lorcaserin demonstrates a clear, quantifiable advantage in functional selectivity over other 5-HT2C agonists. In a functional inositol phosphate accumulation assay, lorcaserin showed 18-fold selectivity for the human 5-HT2C receptor over the 5-HT2A receptor, and 104-fold selectivity over the 5-HT2B receptor [1]. This contrasts with WAY-163909, which, while potent, exhibits a different selectivity profile with less pronounced functional separation, and with MK-212, which is a partial agonist [2][3].

Receptor selectivity 5-HT2C agonist Inositol phosphate accumulation Pharmacology

Comparative Receptor Binding Affinity (Ki) of Lorcaserin vs. WAY-163909 at 5-HT2 Receptors

Lorcaserin exhibits high affinity for the human 5-HT2C receptor (Ki = 15 ± 1 nM). A direct comparison of binding affinities across 5-HT2 subtypes reveals that lorcaserin has a lower affinity for 5-HT2A (Ki = 112 nM) and 5-HT2B (Ki = 174 nM) compared to other 5-HT2C agonists like Ro 60-0175 and WAY-163909. For example, Ro 60-0175 binds to 5-HT2B with high affinity (Ki = 5.4 nM), and WAY-163909 shows a narrower affinity window between 5-HT2C (Ki = 10.5 nM) and 5-HT2A (Ki = 212 nM) [1][2].

Binding affinity 5-HT2C receptor Radioligand binding Comparator analysis

Head-to-Head In Vivo Efficacy in Weight Loss: Lorcaserin vs. Placebo in a Large Cardiovascular Outcomes Trial

In the CAMELLIA-TIMI 61 trial (N=12,000), a large-scale cardiovascular outcomes study, lorcaserin demonstrated superior efficacy compared to placebo. A significantly higher proportion of patients treated with lorcaserin 10 mg twice daily achieved ≥5% weight loss compared to those on placebo (38.7% vs. 17.4%, p<0.001) [1]. Furthermore, in a separate 24-week study, more lorcaserin-treated participants maintained a ≥5% weight loss compared to placebo (73.9% vs. 57.4%; P = 0.033) [2].

Weight loss efficacy Placebo-controlled trial Clinical trial Obesity

Safety Differentiation: Lorcaserin vs. Fenfluramine on 5-HT2B-Mediated Valvulopathy

The major safety concern with previous serotonergic anorectics like fenfluramine is the development of cardiac valvulopathy, which is mediated by activation of the 5-HT2B receptor. In contrast, clinical and pharmacological data indicate that lorcaserin does not activate the 5-HT2B receptor at therapeutic doses [1]. This is supported by the CAMELLIA-TIMI 61 trial, which found no increase in cardiovascular events with lorcaserin compared to placebo (primary safety outcome: 2.0% per year vs. 2.1% per year, p for noninferiority < 0.001) [2].

5-HT2B receptor Cardiac valvulopathy Drug safety Toxicology

Lorcaserin Application Scenarios: From Obesity Research to Addiction and Epilepsy Models


Investigating 5-HT2C-Mediated Satiety and Weight Management in Rodent Models

Based on its established in vivo efficacy in reducing food intake and body weight in rats maintained on a high-fat diet, lorcaserin is the optimal tool for studying 5-HT2C-mediated satiety and energy homeostasis [1]. The reduction in food intake is specifically reversed by a 5-HT2C antagonist (SB242,084), confirming on-target activity, and chronic treatment yields a sustained effect that is reversible upon discontinuation [1]. This provides a clean, well-characterized pharmacological model for evaluating novel anti-obesity interventions or for studying the neurobiology of feeding behavior.

Exploring Therapeutic Potential in Substance Use Disorders and Impulsivity

Preclinical evidence suggests lorcaserin may have utility beyond obesity, showing effects on drug-seeking behavior and impulsivity in rodent and non-human primate models [1]. Lorcaserin has been shown to alter behaviors related to drug use and addiction, including reducing cocaine self-administration [1]. Researchers investigating the role of the 5-HT2C receptor in addiction, craving, and impulse control can utilize lorcaserin as a selective pharmacological probe to dissect these neural circuits and behaviors without the confounding cardiovascular effects of non-selective agonists.

Evaluating Antiseizure Potential in Dravet Syndrome and Refractory Epilepsy Models

Initial data from a case series of 35 patients with Dravet syndrome and other refractory epilepsies showed that treatment with lorcaserin led to a reduction in motor seizure frequency [1]. Preclinical support includes the finding that mice lacking 5-HT2C receptors have a lower seizure threshold and that lorcaserin reduces seizures in a zebrafish model of Dravet syndrome [1]. Given its selectivity and established clinical safety profile, lorcaserin represents a unique investigational compound for studying the role of 5-HT2C receptors in seizure control and for evaluating its potential as a novel antiseizure medication in relevant animal models.

Long-Term Weight Loss Maintenance and Predictor Analysis in Clinical Studies

Data from multiple Phase 3 trials and a dedicated weight loss maintenance study establish lorcaserin as a key reference for clinical research in obesity management [1][2]. The finding that ≥5% weight loss at Week 12 is a strong predictor of robust 1-year response (10.6 kg mean weight loss in non-diabetic responders) provides a quantifiable milestone for clinical trial design and patient stratification [1]. Furthermore, its demonstrated ability to improve maintenance of lost weight compared to placebo at 24 weeks (73.9% vs 57.4% maintained ≥5% loss) positions it as a benchmark for evaluating novel interventions aimed at preventing weight regain [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lorcaserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.